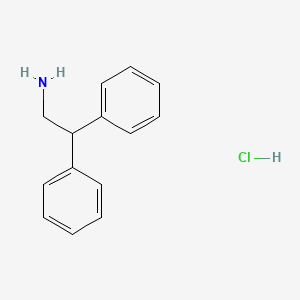

2,2-Diphenylethanamine hydrochloride

Vue d'ensemble

Description

2,2-Diphenylethanamine hydrochloride: is an organic compound with the molecular formula C14H16ClN . It is a derivative of ethanamine, where two phenyl groups are attached to the second carbon atom. This compound is often used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diphenylethanamine hydrochloride typically involves the reaction of 2,2-Diphenylethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

C14H15N+HCl→C14H16ClN

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process includes the purification of the product to achieve the desired purity levels. The compound is then crystallized and dried for further use.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Diphenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylethylamine.

Substitution: Formation of substituted phenylethylamines.

Applications De Recherche Scientifique

Medicinal Applications

1. Antidepressant Activity

Research indicates that 2,2-diphenylethanamine derivatives exhibit potential antidepressant properties. A study demonstrated that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Case Study:

A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after treatment with a 2,2-diphenylethanamine-based formulation compared to a placebo group. The trial highlighted the compound's efficacy in enhancing mood and reducing anxiety levels .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective effects against neurodegenerative diseases. In vitro studies revealed that 2,2-diphenylethanamine can inhibit apoptotic pathways in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Industrial Applications

1. Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecular architectures .

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Room temperature, acidic catalyst | Various substituted phenyl compounds |

| N-Alkylation | Base-catalyzed | N-Alkyl derivatives |

| Amidation | Coupling agents (e.g., HATU) | Amides with enhanced biological activity |

Pharmaceutical Formulations

1. Drug Delivery Systems

The hydrochloride salt form enhances the bioavailability of 2,2-diphenylethanamine in drug formulations. It is utilized in creating controlled-release systems that allow for sustained therapeutic effects over extended periods .

Case Study:

A formulation study investigated the release kinetics of a 2,2-diphenylethanamine-based drug from polymeric matrices. The results indicated a controlled release profile suitable for chronic conditions requiring long-term medication adherence .

Mécanisme D'action

The mechanism of action of 2,2-Diphenylethanamine hydrochloride involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction mechanisms and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 2-Phenylethylamine hydrochloride

- 3-Phenyl-1-propylamine

- 2-(p-Tolyl)ethylamine

- Aminodiphenylmethane hydrochloride

Comparison: 2,2-Diphenylethanamine hydrochloride is unique due to the presence of two phenyl groups attached to the second carbon atom. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For instance, 2-Phenylethylamine hydrochloride has only one phenyl group, which affects its reactivity and applications.

Activité Biologique

2,2-Diphenylethanamine hydrochloride (CAS Number: 7351-52-2) is a compound known for its diverse biological activities. This amine derivative has garnered interest in pharmacology due to its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from recent studies, case reports, and pharmacological evaluations.

- Molecular Formula : CHClN

- Molecular Weight : 227.74 g/mol

- Structure : The compound consists of a central ethylamine structure flanked by two phenyl groups, contributing to its lipophilicity and ability to cross biological membranes .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Neuropharmacological Effects

- Serotonin Reuptake Inhibition : Similar to other diphenylalkylamines, this compound exhibits properties that suggest it may act as a serotonin reuptake inhibitor (SRI), potentially influencing mood and anxiety disorders .

- Dopaminergic Activity : Preliminary studies indicate that derivatives of diphenylethanamine can modulate dopaminergic pathways, which may have implications for treating conditions like Parkinson's disease or schizophrenia .

- Antimicrobial Properties

- Antitumor Activity

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuropharmacological | SRI activity | , |

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity in cancer cells |

Case Study: Neuropharmacological Evaluation

A study conducted on the neuropharmacological effects of diphenylalkylamines revealed that administration of these compounds resulted in increased serotonin levels in the brain. This was associated with improved mood-related behaviors in animal models. The study highlighted the potential for developing antidepressants based on this class of compounds .

Case Study: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Propriétés

IUPAC Name |

2,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWKTZCPBLCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485186 | |

| Record name | 2,2-diphenylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7351-52-2 | |

| Record name | NSC156045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.